molecular formula C20H20N2O3 B2487027 (2E)-2-cyano-N-(2-methoxyphenyl)-3-[2-(propan-2-yloxy)phenyl]prop-2-enamide CAS No. 380550-96-9

(2E)-2-cyano-N-(2-methoxyphenyl)-3-[2-(propan-2-yloxy)phenyl]prop-2-enamide

Cat. No.: B2487027
CAS No.: 380550-96-9
M. Wt: 336.391
InChI Key: UJDTVKPYXSTSEE-FOWTUZBSSA-N
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Description

(2E)-2-cyano-N-(2-methoxyphenyl)-3-[2-(propan-2-yloxy)phenyl]prop-2-enamide is an organic compound with a complex structure that includes cyano, methoxyphenyl, and propan-2-yloxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-cyano-N-(2-methoxyphenyl)-3-[2-(propan-2-yloxy)phenyl]prop-2-enamide typically involves a multi-step process. One common method starts with the preparation of the intermediate compounds, which are then subjected to a series of reactions to form the final product. The key steps include:

    Formation of the cyano group: This can be achieved through the reaction of a suitable precursor with a cyanating agent such as sodium cyanide or potassium cyanide.

    Introduction of the methoxyphenyl group: This step often involves the use of a methoxyphenyl halide, which reacts with an appropriate nucleophile.

    Addition of the propan-2-yloxyphenyl group: This can be done through an etherification reaction, where the phenol derivative reacts with an alkyl halide under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-cyano-N-(2-methoxyphenyl)-3-[2-(propan-2-yloxy)phenyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst such as palladium on carbon, resulting in the reduction of the cyano group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy or propan-2-yloxy groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

    Substitution: Various nucleophiles such as halides, amines, and thiols under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary amines.

Scientific Research Applications

(2E)-2-cyano-N-(2-methoxyphenyl)-3-[2-(propan-2-yloxy)phenyl]prop-2-enamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be used as a building block for the synthesis of advanced materials with unique properties, such as polymers and nanomaterials.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of (2E)-2-cyano-N-(2-methoxyphenyl)-3-[2-(propan-2-yloxy)phenyl]prop-2-enamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity. The cyano group can act as an electrophile, while the methoxyphenyl and propan-2-yloxyphenyl groups provide steric and electronic effects that influence binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-2-cyano-N-(2-methoxyphenyl)-3-[2-(propan-2-yloxy)phenyl]prop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research fields.

Biological Activity

(2E)-2-cyano-N-(2-methoxyphenyl)-3-[2-(propan-2-yloxy)phenyl]prop-2-enamide is a complex organic compound notable for its diverse biological activities and potential therapeutic applications. This article delves into its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure

The compound features several functional groups:

  • Cyano group : Contributes to the compound's reactivity.
  • Methoxyphenyl group : Imparts specific biological interactions.
  • Propan-2-yloxy group : Enhances lipophilicity, potentially affecting bioavailability.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical biological pathways. Preliminary studies suggest that it may modulate signaling pathways related to inflammation and cell proliferation.

Biological Activity Overview

The following table summarizes the biological activities reported for this compound:

Activity Target/Effect Reference
AntiproliferativeInhibition of cancer cell lines
Anti-inflammatoryReduction of cytokine production
AntimicrobialActivity against bacterial strains
CytotoxicityEvaluated in macrophage cultures
Enzyme inhibitionPotential inhibition of COX-2

Case Studies and Research Findings

  • Antiproliferative Effects :
    A study investigated the compound's effects on various cancer cell lines. Results indicated a significant reduction in cell viability, suggesting potential as an anticancer agent. The mechanism was linked to apoptosis induction and cell cycle arrest at the G1 phase.
  • Anti-inflammatory Properties :
    Research focused on the modulation of inflammatory cytokine production in macrophages. The compound demonstrated a dose-dependent reduction in IL-1β and TNFα levels, indicating its potential utility in treating inflammatory diseases.
  • Antimicrobial Activity :
    The compound was screened against several bacterial strains, showing promising results particularly against Gram-positive bacteria. This suggests potential applications in developing new antimicrobial agents.
  • Enzyme Inhibition Studies :
    Molecular docking studies indicated that this compound could effectively bind to COX-2, leading to decreased prostaglandin synthesis, which is crucial in pain and inflammation pathways.

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound reveals that modifications in the methoxy and cyano groups significantly influence its biological activity. For instance, variations in the length or branching of alkoxy substituents can enhance lipophilicity and bioavailability, thereby improving therapeutic efficacy.

Properties

IUPAC Name

(E)-2-cyano-N-(2-methoxyphenyl)-3-(2-propan-2-yloxyphenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3/c1-14(2)25-18-10-6-4-8-15(18)12-16(13-21)20(23)22-17-9-5-7-11-19(17)24-3/h4-12,14H,1-3H3,(H,22,23)/b16-12+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJDTVKPYXSTSEE-FOWTUZBSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC=C1C=C(C#N)C(=O)NC2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC1=CC=CC=C1/C=C(\C#N)/C(=O)NC2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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